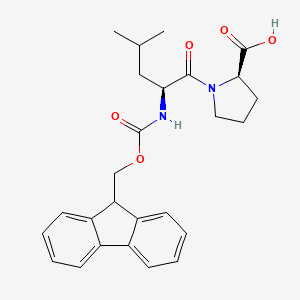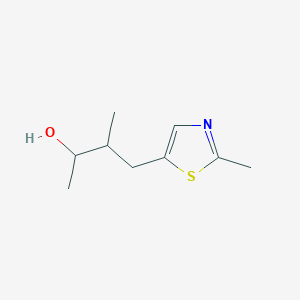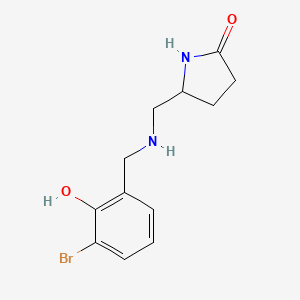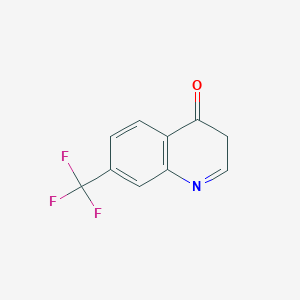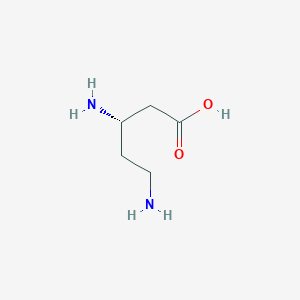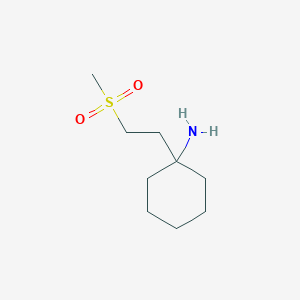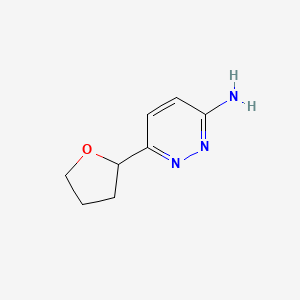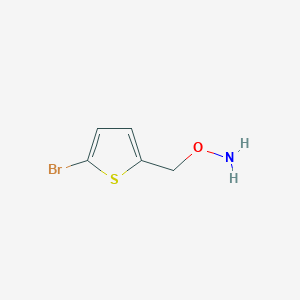
O-((5-Bromothiophen-2-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((5-Bromothiophen-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a hydroxylamine group through a methyl bridge. The unique structure of this compound imparts distinct reactivity and selectivity, making it valuable for various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-((5-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position of the thiophene ring. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Hydroxylamine Derivative: The brominated thiophene is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH) to form the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-((5-Bromothiophen-2-yl)methyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Oximes, nitroso compounds
Reduction: Amines, reduced derivatives
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
Chemistry: O-((5-Bromothiophen-2-yl)methyl)hydroxylamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiophenes. Its reactivity and selectivity make it valuable for developing new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for synthesizing bioactive molecules and probes. It can be incorporated into molecular frameworks to study biological pathways and interactions .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of O-((5-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with molecular targets through various chemical reactions. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydroxylamine (DPH): Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions.
Uniqueness: O-((5-Bromothiophen-2-yl)methyl)hydroxylamine stands out due to its unique combination of a brominated thiophene ring and a hydroxylamine group. This structure imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C5H6BrNOS |
|---|---|
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
O-[(5-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 |
Clé InChI |
DRFNSOHUKWTLFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


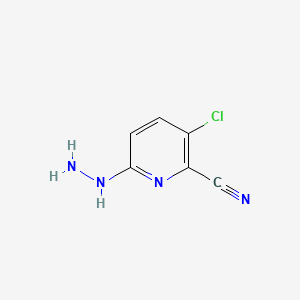
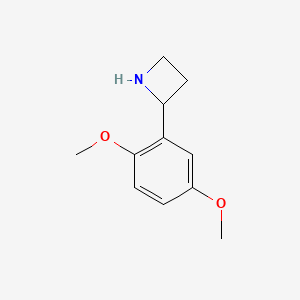
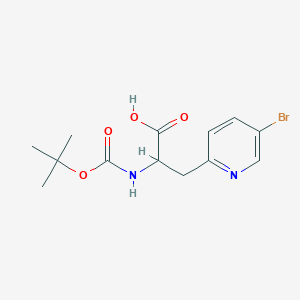
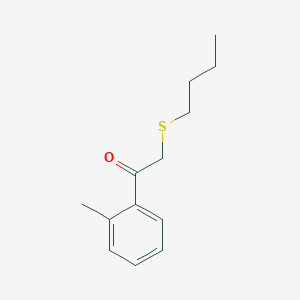
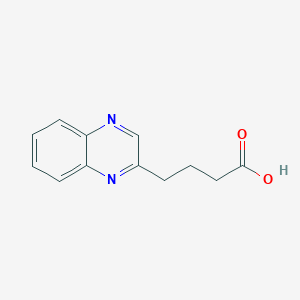
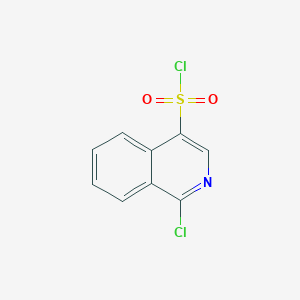
![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
